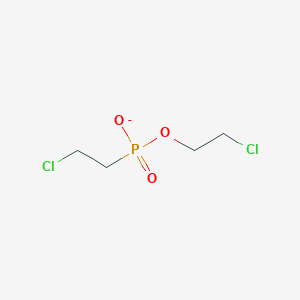

2-氯乙基(2-氯乙基)膦酸酯

描述

Synthesis Analysis

The synthesis of 2-chloroethyl (2-chloroethyl)phosphonate has been reported as early as 1946 by Kabachnik and Rossiiskaya, and later detailed by Maynard and Swan in 1963, describing the formation of ethylene from this compound. The chemical fixation on the side position of 1,4-polyisoprene chains through weak chemical bonds to prepare new derivatives with prolonged activity was considered, showing the compound's adaptability in synthesis methods (de Wilde, 1971).

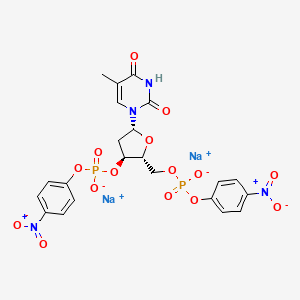

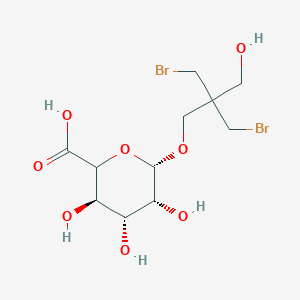

Molecular Structure Analysis

While specific studies directly analyzing the molecular structure of 2-chloroethyl (2-chloroethyl)phosphonate were not identified, the compound's structure facilitates its reaction and interaction within various applications, particularly in the enhancement of latex production through chemical modifications and grafting processes (Derouet, Cauret, & Brosse, 2003).

Chemical Reactions and Properties

2-Chloroethyl (2-chloroethyl)phosphonate undergoes disintegration under specific conditions, releasing ethylene along with chloride and phosphate ions. Its stability in aqueous solutions below pH 4 and its reactivity above this pH indicate its chemical properties are highly influenced by the environment. This reactivity plays a crucial role in its applications, particularly in promoting plant growth by ethylene release (Warner & Leopold, 1969).

Physical Properties Analysis

The decomposition of 2-chloroethylphosphonic acid in aqueous solution has been studied extensively, indicating that the rate of decomposition is influenced by temperature and pH, providing insight into its physical stability and behavior under various conditions (Biddle, Kerfoot, Kho, & Russell, 1976).

Chemical Properties Analysis

The interaction of 2-chloroethylphosphonic acid with other compounds, such as secondary amines and phosphines, illustrates its chemical versatility and potential for forming biologically active compounds. This reactivity underpins many of its applications in stimulating plant growth and other areas (Gurevich & Tebby, 1995).

科学研究应用

Agricultural Harvest Aid : Ethephon has been used as a chemical agent to assist in the mechanical harvesting of olives, resulting in fruit loosening but also causing leaf loss. This effect can be managed by including calcium salts, which helps reduce leaf loss (Martin, Lavee, & Sibbett, 1981).

Enhancing Crop Yields : It has been observed that post-anthesis application of ethephon can enhance the grain yield of crops like barley and wheat by altering grain-filling processes (Ma & Smith, 1992).

Improving Crop Value : Application of ethephon in early stages of growth significantly increased the yield and farm value of crops like pickling cucumber (Hogue & Heeney, 1974).

Vegetative Growth Control in Vineyards : Spraying grapevines with ethephon effectively arrested vegetative growth, reduced vine density, and enhanced fruit growth and maturation, without inhibiting fruit development (Shulman, Hirschfeld, & Lavee, 1980).

Enhancing Fruit Maturation and Quality : Ethephon application on apple trees hastened changes associated with maturation and ripening, improving color development, soluble solids, and reducing susceptibility to storage scald (Couey & Williams, 1973).

Promoting Flower Formation : Soil application of ethephon in cucumber promoted pistillate flower formation, significantly modifying growth and development (Cantliffe & Robinson, 1971).

Facilitating Mechanical Harvest of Fruits : Ethephon application on highbush blueberries reduced fruit removal force, facilitating mechanical harvest and improving shelf life (Howell et al., 1976).

Inducing Ripening in Mutant Fruits : Ethephon application on attached rin fruit of tomatoes induced ripening, characterized by lycopene development, fruit softening, and flavor enhancement (Mizrahi, Dostal, & Cherry, 1975).

安全和危害

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure6. Appropriate exhaust ventilation should be provided at places where dust is formed6.

未来方向

Unfortunately, I couldn’t find specific information on the future directions of 2-Chloroethyl (2-chloroethyl)phosphonate from the web search results.

Please note that this information is based on the available resources and may not be fully comprehensive.

属性

IUPAC Name |

2-chloroethoxy(2-chloroethyl)phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl2O3P/c5-1-3-9-10(7,8)4-2-6/h1-4H2,(H,7,8)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAFDAIUYHCRGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OP(=O)(CCCl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O3P- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80778255 | |

| Record name | 2-Chloroethyl (2-chloroethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80778255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroethyl (2-chloroethyl)phosphonate | |

CAS RN |

17378-30-2 | |

| Record name | 2-Chloroethyl (2-chloroethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80778255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloroethoxy)(2-chloroethyl)phosphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)